molecular formula C12H13F3N2O B7807291 N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Cat. No. B7807291
M. Wt: 258.24 g/mol
InChI Key: KXXWHEMTOAOMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Effects in Transcription and Enzyme Potency

  • N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide derivatives have been explored as inhibitors in transcription mediated by NF-kappaB and AP-1 transcription factors. Structural modifications to these compounds can significantly impact their cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
  • Another derivative, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), showed high potency as a poly(ADP-ribose) polymerase (PARP) inhibitor, indicating its potential in cancer therapy and other medical applications (Penning et al., 2010).

Antifungal and Antimicrobial Activities

  • Certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives displayed moderate antifungal activities, offering potential use in combating phytopathogenic fungi (Wu et al., 2012).
  • Synthesized N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showed promising antimicrobial properties against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis (Bąk et al., 2020).

Anti-Cancer Potentials

  • A novel class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide derivatives demonstrated significant effects on cell viability and apoptosis in HepG2 cells, suggesting potential as a therapeutic tool for hepatocellular carcinoma treatment (Ramezani et al., 2017).

Crystal Structure Analysis

  • The crystal and molecular structure of certain pyrrolidine-2-carboxamide derivatives, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, have been studied, providing insights into their molecular configurations and potential applications in various fields (Chen et al., 2011).

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)8-4-1-2-5-9(8)17-11(18)10-6-3-7-16-10/h1-2,4-5,10,16H,3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXWHEMTOAOMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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